molecular formula C6H7NO B7768919 1-Methyl-2-pyridone CAS No. 94071-56-4

1-Methyl-2-pyridone

Cat. No.: B7768919
CAS No.: 94071-56-4
M. Wt: 109.13 g/mol
InChI Key: DVVGIUUJYPYENY-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridone is an organic compound with the molecular formula C6H7NO. It is a derivative of 2-pyridone, where a methyl group is attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents such as alcohols and ethers .

Mechanism of Action

Target of Action

1-Methyl-2-pyridone is a derivative of pyridone, which has been recognized as a crucial scaffold in medicinal chemistry due to its ability to serve as hydrogen bond donors and acceptors It’s known that pyridone derivatives exhibit a broad spectrum of biological activities, including anxiolytic, antimicrobial, antituberculosis, antiviral, anticancer, and anti-inflammatory effects .

Mode of Action

It’s known that pyridone derivatives, such as pirfenidone, might reduce the expression of profibrotic factors such as transforming growth factor-β (tgf-β), and proinflammatory cytokines, like tumor necrosis factor-α (tnf-α), interleukin (il)-4, and il-13, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .

Biochemical Pathways

This compound is a catabolite of nicotinamide, its methylated form, and its ribosylated form . These catabolites of vitamin B3 are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .

Pharmacokinetics

It’s known that niacin, a related compound, is extensively metabolized following oral administration, and about 70% of the administered dose is recovered in urine in 96 hours as niacin, nua, mna, nno, nam, and 2py . The plasma levels of the parent niacin were higher than its metabolites though only about 3% of the unchanged drug is recovered in urine .

Result of Action

It’s known that the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4pyr), causes hepg3 cells to die by autophagy .

Action Environment

It’s known that the substance can be absorbed into the body by inhalation, through the skin, and by ingestion . When people are exposed to it, rapid, irregular respiration, shortness of breath, decreased pain reflex, and slight bloody nasal secretion are possible .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-pyridone plays a significant role in biochemical reactions, particularly as a hydrogen bond donor and acceptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD) and its derivatives, influencing redox reactions and energy metabolism . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can affect the activity of enzymes and the stability of protein structures.

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the insulin signaling cascade and play a role in apoptosis and bone resorption . Additionally, this compound can produce superoxide in the nucleus, which may impact gene expression upon cell stimulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions or through hydrogen bonding. This compound has been shown to regulate signaling cascades, possibly through the inhibition of phosphatases . Furthermore, it may function as an oxygen sensor, influencing the activity of potassium channels and hypoxia-inducible factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its UV absorption and fluorescence spectra shift with solvent polarity and hydrogen bonding interactions . These temporal changes can provide insights into the stability and degradation of the compound, as well as its long-term effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to inhibit fibrosis and inflammation in kidney fibroblasts without toxic effects . Higher doses may lead to adverse effects, although specific toxic thresholds have not been extensively studied.

Metabolic Pathways

This compound is involved in the metabolic pathways of nicotinamide adenine dinucleotide (NAD) degradation. It is a product of NAD metabolism and can be further metabolized into other compounds . This compound’s involvement in NAD metabolism highlights its role in energy transduction and cell signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and other solvents facilitates its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function can be influenced by its localization, which may involve targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes.

Preparation Methods

1-Methyl-2-pyridone can be synthesized through several methods. One common synthetic route involves the reaction of methyl ethyl ketone with acetic anhydride in the presence of an anhydrous base . This reaction proceeds under mild conditions and yields this compound as the primary product. Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Methyl-2-pyridone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of 1-methyl-2-pyridinol.

    Substitution: Substitution reactions often occur at the nitrogen atom or the methyl group, with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-Methyl-2-pyridone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-2-pyridone can be compared with other similar compounds, such as 2-pyridone and N-methyl-2-pyridone-5-carboxamide.

Properties

IUPAC Name

1-methylpyridin-2-one
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InChI

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

DVVGIUUJYPYENY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID8061008
Record name 2(1H)-Pyridinone, 1-methyl-
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Molecular Weight

109.13 g/mol
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Physical Description

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS]
Record name 1-Methyl-2-pyridone
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Vapor Pressure

0.06 [mmHg]
Record name 1-Methyl-2-pyridone
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CAS No.

694-85-9, 94071-56-4
Record name 1-Methyl-2(1H)-pyridinone
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Record name N-Methyl-2-pyridone
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Record name 2(1H)-Pyridinone, dimer
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Record name 1-methylpyridine-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-methyl-2-pyridone?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic absorption bands in the UV, IR, and NMR spectra. UV absorption and fluorescence bands shift towards shorter wavelengths with increasing solvent polarity. [] Proton NMR studies reveal distinct chemical shifts and coupling constants for the molecule's protons. [] Infrared spectroscopy identifies characteristic OH stretching, in-plane and out-of-plane bending vibrations upon protonation of the carbonyl group. []

Q3: Have computational methods been used to study this compound?

A3: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Ab initio calculations have been employed to determine the relative stabilities of isomeric [M + CH3]+ ions of 2-hydroxypyridine and 2-pyridone, providing insights into gas-phase methylation reactions. []

Q4: How do structural modifications of this compound affect its biological activity?

A4: Research on 3-heteroaryl-5,6-bis(aryl)-1-methyl-2-pyridones, which are structurally related to this compound, demonstrates the impact of structural modifications on their binding affinity for the benzodiazepine site of GABAA receptors. [] Introducing specific heteroaryl substituents at the 3-position and aryl groups at the 5- and 6-positions significantly influenced their affinity for α2/α3-subtypes of GABAA receptors. [] These findings highlight the potential for tailoring the biological activity of this compound derivatives through structural modifications.

Q5: How stable is this compound under various conditions?

A5: The degradation of pralidoxime chloride, which metabolizes to this compound, has been investigated. [] Pralidoxime chloride degrades more rapidly at higher pH values (between pH 1 and 3.2) and concentrations. [] This suggests that this compound's stability might be influenced by pH and concentration, although further research is needed to confirm this.

Q6: What is the relationship between niacin status and the urinary excretion of this compound-5-carboxamide?

A6: Studies on rats have shown a correlation between the urinary excretory ratio of nicotinamide catabolites, including this compound-5-carboxamide, and the conversion ratio of tryptophan to nicotinamide. [] This suggests that the urinary excretion of this compound-5-carboxamide could be a potential indicator of niacin status.

Q7: Has this compound shown efficacy in any in vitro or in vivo models?

A7: The provided research primarily focuses on the synthesis, metabolism, and spectroscopic properties of this compound. Its direct therapeutic efficacy in in vitro or in vivo models is not extensively discussed in these studies.

Q8: What analytical methods have been used to characterize and quantify this compound?

A8: Various analytical techniques have been employed to study this compound, including:* High-Performance Liquid Chromatography (HPLC): Used to identify and quantify this compound, particularly in metabolic studies. [, ]* Polarography and Voltammetry: Utilized to analyze the degradation products of pralidoxime chloride, which include this compound. []* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation patterns of this compound and related compounds. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure and conformation of this compound, as well as to study its interactions with other molecules. [, , ]* UV-Vis Spectroscopy: Used to investigate the electronic structure and photophysical properties of this compound, particularly its absorption and fluorescence characteristics. []* Infrared (IR) Spectroscopy: Employed to identify functional groups and study hydrogen bonding interactions involving this compound. [, , ]

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